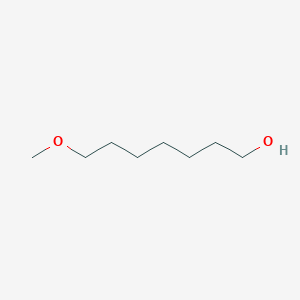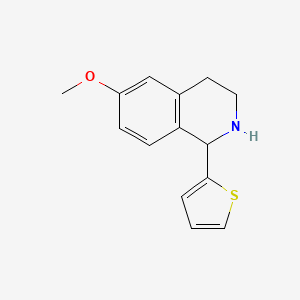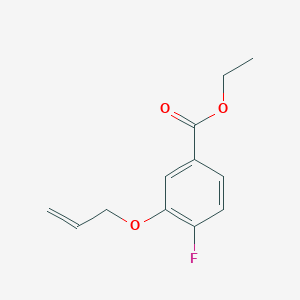![molecular formula C20H16N2O2 B8411111 methyl 2-(1-{4'-cyano-[1,1'-biphenyl]-4-yl}-1H-pyrrol-3-yl)acetate](/img/structure/B8411111.png)
methyl 2-(1-{4'-cyano-[1,1'-biphenyl]-4-yl}-1H-pyrrol-3-yl)acetate
Overview
Description
2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester is a complex organic compound with significant applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4’-cyanobiphenyl and 1H-pyrrole-3-carboxylic acid.
Coupling Reaction: The 4’-cyanobiphenyl is coupled with 1H-pyrrole-3-carboxylic acid using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistency and yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: Applied in the production of specialty chemicals and polymers with unique characteristics.
Mechanism of Action
The mechanism of action of 2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(2’-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
- N-(2’-Cyanobiphenyl-4-ylmethyl)-L-valine Methyl Ester Hydrochloride
Uniqueness
This detailed overview provides a comprehensive understanding of 2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl 2-[1-[4-(4-cyanophenyl)phenyl]pyrrol-3-yl]acetate |
InChI |
InChI=1S/C20H16N2O2/c1-24-20(23)12-16-10-11-22(14-16)19-8-6-18(7-9-19)17-4-2-15(13-21)3-5-17/h2-11,14H,12H2,1H3 |
InChI Key |
MHAHLZDPOBUSCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 2-chloro-6-[(methylsulfonyl)(propyl)amino]isonicotinate](/img/structure/B8411084.png)
![2-[1-(2-Hydroxyethyl)cyclohexyl]propane-1,3-diol](/img/structure/B8411086.png)


![1-[3-Chloro-4-(2-furyl)phenyl]-4,4,4-trifluoro-1,3-butanedione](/img/structure/B8411116.png)

